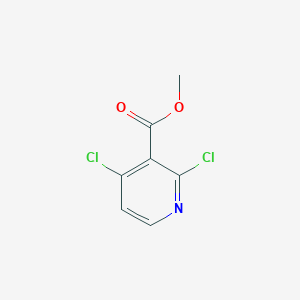

Methyl 2,4-dichloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZIEMCFERTPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650749 | |

| Record name | Methyl 2,4-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442903-28-8 | |

| Record name | Methyl 2,4-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dichloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,4-Dichloronicotinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Nicotinic Acid Derivatives

Methyl 2,4-dichloronicotinate, a halogenated derivative of the pyridine carboxylic acid family, represents a pivotal building block in modern synthetic and medicinal chemistry. Its strategic importance lies in the differential reactivity of the two chlorine atoms on the pyridine ring, which allows for selective and sequential functionalization. This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, spectroscopic characterization, and its versatile applications as a key intermediate in the development of active pharmaceutical ingredients (APIs). Understanding the nuances of this compound is crucial for researchers aiming to design and synthesize novel therapeutics with enhanced efficacy and specificity.

Core Properties and Identification

A foundational aspect of working with any chemical entity is its unambiguous identification and understanding its fundamental properties.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | Methyl 2,4-dichloropyridine-3-carboxylate, 2,4-Dichloro-3-pyridinecarboxylic acid methyl ester | N/A |

| CAS Number | 442903-28-8 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | Light yellow oil | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 2,4-dichloronicotinic acid. The choice of esterification method is critical to ensure high yield and purity, preventing side reactions associated with the reactive chlorinated pyridine ring.

Recommended Synthetic Protocol: Esterification of 2,4-Dichloronicotinic Acid

This protocol details a robust method for the synthesis of this compound from 2,4-dichloronicotinic acid using iodomethane and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Reaction Scheme:

Caption: Esterification of 2,4-Dichloronicotinic acid.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 2,4-dichloronicotinic acid (1.0 eq) in acetonitrile.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon base addition.

-

Reagent Addition: Sequentially add DBU (2.5 eq) followed by iodomethane (5.0 eq) to the cooled solution. The DBU acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate salt that is more reactive towards the alkylating agent, iodomethane.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 14 hours.

-

Workup: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water to remove DBU salts and any remaining water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: ethyl acetate-hexane) to yield this compound as a light yellow oil.[1]

Mechanistic Considerations:

The reaction proceeds via a standard esterification mechanism. DBU deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. This anion then undergoes an SN2 reaction with iodomethane, where the carboxylate oxygen attacks the methyl group, displacing the iodide leaving group to form the methyl ester.

Spectroscopic Characterization

Accurate structural elucidation is paramount in synthetic chemistry. The following section details the key spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the protons on the pyridine ring and the methyl ester group.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 8.42 | Doublet (d) | 5.4 | H6 of pyridine ring |

| 7.59 | Doublet (d) | 5.4 | H5 of pyridine ring |

| 3.99 | Singlet (s) | N/A | -OCH₃ of the methyl ester |

Solvent: CD₃OD, Frequency: 300 MHz[1]

The downfield chemical shifts of the aromatic protons are characteristic of their position on the electron-deficient pyridine ring, further influenced by the electron-withdrawing chlorine atoms. The coupling constant of 5.4 Hz is typical for ortho-coupling between protons on a pyridine ring.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): Expected in the range of 160-170 ppm.

-

Aromatic Carbons (C-Cl, C-H, C-COOCH₃): Expected in the range of 120-155 ppm.

-

Methyl Carbon (-OCH₃): Expected around 52-55 ppm.

These predictions are based on standard chemical shift ranges for similar functional groups and heterocyclic systems.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. The two chlorine atoms at the 2- and 4-positions of the pyridine ring exhibit differential reactivity, allowing for selective nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is a key strategic element in the construction of polysubstituted pyridine cores found in many active pharmaceutical ingredients (APIs).

Role as a Key Intermediate for Kinase Inhibitors

Dichloronicotinate derivatives, such as Methyl 4,6-dichloronicotinate, are known intermediates in the synthesis of various kinase inhibitors.[2] The strategic placement of the chlorine atoms allows for the sequential introduction of different nucleophiles, which is a common strategy in building the complex scaffolds of these targeted therapies. While a specific, publicly documented synthesis of an approved drug starting directly from this compound was not identified in the search results, its structural motif is highly relevant to this class of compounds.

The general synthetic utility can be illustrated by the following workflow:

Caption: Generalized workflow for API synthesis.

The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position due to greater activation by the electron-withdrawing ester group and the ring nitrogen. This allows for a controlled, stepwise introduction of different functionalities, which is a powerful tool in combinatorial chemistry and lead optimization.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Toxicity: While specific toxicity data for this compound is not extensively documented, related dichloropyridine derivatives are known to be irritants and may be harmful if swallowed or inhaled. Assume the compound is hazardous and handle accordingly.

Conclusion

This compound (CAS No. 442903-28-8) is a valuable and versatile intermediate for the synthesis of complex, polysubstituted pyridine derivatives. Its well-defined synthesis and the differential reactivity of its chloro-substituents make it a strategic building block for medicinal chemists, particularly in the field of kinase inhibitor development. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a critical resource for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors. As the demand for targeted and personalized medicines grows, the importance of such strategically functionalized intermediates will undoubtedly continue to increase.

References

- Wallace, O. B., et al. (2006). Journal of Medicinal Chemistry.

- Bondinell, W. J., et al. (2002). Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2,4-Dichloronicotinate

Abstract

Methyl 2,4-dichloronicotinate is a key heterocyclic building block in the development of novel pharmaceuticals and advanced materials. Its di-chlorinated pyridine framework offers multiple reaction sites for derivatization, making it a valuable intermediate for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the synthesis of the crucial precursor, 2,4-dichloronicotinic acid, and subsequently explore and compare validated methods for its esterification. This document emphasizes the underlying chemical principles, provides detailed, field-proven protocols, and offers insights into reaction optimization and safety considerations, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Strategic Importance of this compound

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs. The strategic placement of chloro-substituents, as seen in this compound, significantly enhances its synthetic utility. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the methyl ester at the C3 position can be readily hydrolyzed or converted into other functional groups like amides. This trifunctional handle allows for controlled, sequential modifications, enabling the rapid generation of diverse compound libraries for screening and lead optimization. Understanding the efficient and scalable synthesis of this intermediate is therefore a critical first step in many discovery programs.

Synthesis of the Precursor: 2,4-Dichloronicotinic Acid

The most direct route to the target ester begins with its corresponding carboxylic acid. While 2,4-dichloronicotinic acid is commercially available, knowledge of its synthesis from more fundamental precursors is essential for ensuring supply chain robustness and enabling cost-effective scale-up. A logical and well-documented approach involves the multi-step transformation of a readily available starting material like 2,4-lutidine (2,4-dimethylpyridine).

Proposed Pathway: From 2,4-Lutidine to 2,4-Dichloronicotinic Acid

This synthetic strategy involves two key transformations: (1) oxidation of the methyl groups of 2,4-lutidine to carboxylic acids, and (2) subsequent chlorination of the pyridine ring.

Caption: Reaction mechanism for the DBU-mediated methylation of a carboxylic acid.

Experimental Protocol: Method A

This protocol is adapted from a validated synthesis of this compound.

[1]1. Reaction Setup: Dissolve 2,4-dichloronicotinic acid (1.0 eq) in acetonitrile (approx. 0.25 M solution) in a round-bottom flask equipped with a magnetic stir bar. 2. Cooling: Cool the solution to 0°C using an ice bath. 3. Reagent Addition: Sequentially add DBU (2.5 eq) followed by iodomethane (5.0 eq) to the cooled solution. 4. Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 14 hours. 5. Workup:

- Remove the acetonitrile solvent by distillation under reduced pressure (rotary evaporation).

- Dissolve the resulting residue in ethyl acetate.

- Wash the organic layer with water (1x) and then with brine.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

- Purification:

- Filter off the drying agent and concentrate the filtrate under reduced pressure.

- Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexane gradient to afford pure this compound.

Method B: Acid-Catalyzed Fischer Esterification

The Fischer esterification is a classic, robust, and economical method for producing esters. It involves reacting a carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst.

-

Expertise & Experience: This reaction is an equilibrium process. T[2][3]o drive the reaction towards the product, a large excess of the alcohol reactant (methanol) is typically used, which also conveniently serves as the solvent. The removal of water, the reaction byproduct, can also shift the equilibrium to the right. A common and effective way to catalyze this reaction is by using thionyl chloride (SOCl₂). When added to methanol, thionyl chloride reacts to form sulfur dioxide, hydrogen chloride (the active acid catalyst), and methyl chloride. This in situ generation of HCl avoids the direct use of corrosive aqueous acids and helps to keep the reaction medium anhydrous, which is favorable for the equilibrium. T[3]his method is ideal for large-scale synthesis where cost and atom economy are primary concerns.

Diagram 3: Mechanism of Fischer Esterification

Sources

Foreword: The Strategic Importance of Dichloronicotinate Scaffolds

An In-Depth Technical Guide to the Synthesis and Application of Dichloronicotinate Derivatives

In the landscape of modern drug discovery and agrochemical development, the pyridine ring system remains a cornerstone scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Among the myriad of substituted pyridines, dichloronicotinate derivatives have emerged as exceptionally versatile and powerful intermediates. Their di-chlorinated structure offers multiple, differentially reactive sites for subsequent functionalization, enabling the efficient construction of complex molecular architectures.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the core synthetic strategies for preparing dichloronicotinate esters. We will explore the causality behind experimental choices, present self-validating protocols, and delve into the subsequent transformations that make these molecules such valuable platforms for innovation.

Part 1: The Principal Synthetic Route: Dehydroxylative Chlorination

The most robust and widely adopted method for synthesizing dichloronicotinate esters, such as the ethyl and methyl variants of 4,6-dichloronicotinate and 2,6-dichloronicotinate, is the dehydroxylative chlorination of their corresponding dihydroxynicotinate precursors. This transformation is typically accomplished using phosphorus oxychloride (POCl₃), a powerful chlorinating agent.[3]

Mechanistic Underpinnings: The Role of Phosphorus Oxychloride

The conversion of the hydroxyl groups of a dihydroxynicotinate ester to chloro groups via POCl₃ is a classic example of nucleophilic substitution on a phosphorus center, followed by an internal substitution on the pyridine ring. The electron-deficient nature of the pyridine ring facilitates this transformation.

The process can be conceptualized as follows:

-

Activation of Hydroxyl Groups: The hydroxyl groups of the dihydroxynicotinate act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃. This occurs twice, forming a dichlorophosphate ester intermediate and releasing HCl.

-

Nucleophilic Attack by Chloride: The chloride ions generated in situ (or from the POCl₃ itself) then act as nucleophiles. They attack the carbon atoms bearing the phosphate ester groups on the pyridine ring.

-

Elimination and Product Formation: The phosphate group, being an excellent leaving group, is displaced, leading to the formation of the dichlorinated pyridine ring and regenerating phosphorus-based byproducts.

This mechanism underscores the necessity of using a significant excess of POCl₃, which often serves as both the reagent and the solvent, to drive the reaction to completion.[4]

Experimental Protocol: Synthesis of Ethyl 4,6-Dichloronicotinate

This protocol provides a reliable and scalable method for the gram-scale synthesis of ethyl 4,6-dichloronicotinate. The principles described are broadly applicable to other esters and isomers.[3][5][6]

Materials:

-

Ethyl 4,6-dihydroxynicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add phosphorus oxychloride (approx. 8-10 mL per gram of starting material).

-

Addition of Starting Material: To the stirred POCl₃, slowly and portion-wise add ethyl 4,6-dihydroxynicotinate (1.0 eq). The addition may be exothermic.

-

Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) and maintain for at least 2 hours. The reaction progress should be monitored.[4]

-

Reaction Monitoring (Trustworthiness Pillar): The progress can be effectively monitored using Thin Layer Chromatography (TLC). A mobile phase of hexane/ethyl acetate is suitable. The product, being significantly less polar than the dihydroxy starting material, will have a much higher Rf value. The reaction is considered complete when the starting material spot is no longer visible.[4]

-

Work-up - Quenching: After cooling to room temperature, remove the excess POCl₃ by distillation under reduced pressure. Crucially , the residue must be quenched with extreme care. Slowly and carefully pour the residue into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.[6]

-

Extraction: Extract the resulting aqueous slurry three times with ethyl acetate.

-

Washing: Combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with saturated brine.[4]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if impurities have sufficiently different boiling points.[4]

Workflow and Data Summary

The entire process, from reaction setup to purification, is a self-validating system where each step is designed to mitigate specific risks, such as incomplete reaction or product degradation.

Table 1: Representative Quantitative Data for Chlorination Reaction [3]

| Parameter | Value | Rationale / Comment |

| Starting Material | Ethyl 4,6-dihydroxynicotinate | 1.0 equivalent |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Serves as both reagent and solvent; used in large excess. |

| Reaction Time | 2 hours | Minimum time; reaction should be monitored for completion.[4] |

| Reaction Temperature | Reflux (~110 °C) | Ensures sufficient energy to overcome activation barrier. |

| Typical Yield | ~90% | High-yielding transformation when driven to completion.[3][6] |

Troubleshooting Common Issues

-

Incomplete Reaction: If TLC shows starting material or mono-chlorinated intermediates, ensure the reaction temperature was maintained and consider extending the reflux time. The purity of POCl₃ is also critical; it degrades with moisture.[4]

-

Low Yield: Product loss can occur during the aqueous work-up. Ensure efficient extraction by performing multiple extractions and minimizing contact time with acidic aqueous solutions to prevent ester hydrolysis.[4]

-

Acid Impurity (Dichloronicotinic Acid): The presence of water during work-up, especially at elevated temperatures, can hydrolyze the ethyl ester. This acidic impurity can be removed by washing the organic solution with a mild base like NaHCO₃, which will extract the deprotonated acid into the aqueous layer.[4]

Part 2: Dichloronicotinates as a Platform for Advanced Synthesis

The true value of dichloronicotinate esters lies in their capacity to serve as versatile platforms for building molecular complexity. The two chlorine atoms are excellent leaving groups for a variety of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring makes dichloronicotinates highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] A key principle of this reaction is regioselectivity : the chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position. This allows for the controlled, sequential introduction of different nucleophiles.[1]

Typical Nucleophiles:

-

Amines (primary and secondary)

-

Alkoxides

-

Thiolates

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and dichloronicotinates are excellent substrates for these transformations. These methods offer broader substrate scope and milder conditions compared to classical methods.[1][2]

-

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or their esters. This is one of the most widely used methods for introducing aryl or vinyl substituents.[2][7][8]

-

Buchwald-Hartwig Amination: Forms C-N bonds, providing an alternative to SNAr for coupling with a wide range of amines, often under milder conditions.[1]

-

Sonogashira Coupling: Forms C-C bonds between the pyridine ring and terminal alkynes, providing access to important aryl alkyne motifs.[1]

The differential reactivity of the C4 and C6 positions can also be exploited in these reactions, allowing for selective mono- or di-functionalization by carefully choosing catalysts, ligands, and reaction conditions.[9][10][11]

Conclusion

Dichloronicotinate derivatives represent a class of high-value, versatile intermediates, pivotal to the rapid and efficient synthesis of complex molecules in the pharmaceutical and agrochemical industries.[12][13] The primary synthetic route via dehydroxylative chlorination of dihydroxynicotinates is a robust, well-understood, and scalable process. Mastery of this core protocol provides the foundation for accessing these key building blocks. Furthermore, a deep understanding of their reactivity in downstream applications, particularly the regioselectivity in SNAr and the broad scope of palladium-catalyzed cross-coupling reactions, empowers chemists to strategically design and execute synthetic routes to novel and impactful compounds. This guide provides the fundamental knowledge and practical protocols to confidently employ these critical reagents in any research and development program.

References

- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate.

- Dakenchem. (n.d.). The Chemistry Behind 4,6-Dichloronicotinic Acid: Synthesis & Applications.

- ChemicalBook. (n.d.). Methyl 4,6-dichloronicotinate.

- BenchChem. (n.d.). Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis.

- ChemicalBook. (n.d.). Ethyl 4,6-dichloronicotinate synthesis.

- BenchChem. (n.d.). Ethyl 4,6-dichloronicotinate synthesis from ethyl 4,6-dihydroxynicotinate.

- BenchChem. (n.d.). A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotinate.

- Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars.

- BenchChem. (n.d.). The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists.

- ChemicalBook. (n.d.). 2,6-Dichloronicotinic acid synthesis.

- ChemicalBook. (n.d.). 2,6-Dichloroisonicotinic acid synthesis.

- Chem-Impex. (n.d.). Methyl 4,6-dichloronicotinate.

- Chem-Impex. (n.d.). Ethyl 2,6-dichloronicotinate.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- ResearchGate. (2011). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.

- ResearchGate. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

Biological activity of dichloronicotinate compounds

An In-Depth Technical Guide to the Biological Activity of Dichloronicotinate Compounds

Executive Summary

The dichloronicotinate scaffold, particularly its esterified forms like ethyl 4,6-dichloronicotinate, represents a foundational building block in modern medicinal chemistry. While not possessing potent biological activity in its own right, its true value lies in its strategic utility as a versatile precursor for the synthesis of highly active therapeutic agents. This guide provides an in-depth exploration of the biological activities of compounds derived from the dichloronicotinate core, with a primary focus on their validated role as potent inhibitors of Heat Shock Protein 90 (Hsp90), a critical target in oncology. Furthermore, we will explore the plausible, yet less explored, potential for this scaffold to generate inhibitors of 2-oxoglutarate-dependent dioxygenases (2-OGDDs). This document is designed for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic insights, field-proven experimental workflows, and detailed protocols to empower further investigation into this promising chemical class.

The Dichloronicotinate Scaffold: A Privileged Synthetic Intermediate

The utility of the dichloronicotinate core stems from the differential reactivity of its two chlorine substituents. This allows for sequential and regioselective displacement reactions, enabling the construction of complex heterocyclic systems. Ethyl 4,6-dichloronicotinate, for example, serves as the starting point for a robust and convergent synthetic pathway to (acylamino)aminonaphthyridinones, a class of compounds that have demonstrated significant promise as anticancer agents.[1][2] The ability to readily diversify the structure at both the 4- and 6-positions makes this scaffold ideal for generating chemical libraries for extensive structure-activity relationship (SAR) studies.[2]

Primary Biological Target: Heat Shock Protein 90 (Hsp90)

The Critical Role of Hsp90 in Oncology

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the conformational maturation, stability, and function of a wide array of "client" proteins.[3][4] In healthy cells, Hsp90 plays a vital housekeeping role. However, in cancer cells, it is overexpressed and exists in a state of high activity, where it is critical for maintaining the function of numerous oncoproteins that drive tumor proliferation, survival, angiogenesis, and metastasis.[5][6] These client proteins include mutated kinases (e.g., HER2, BRAF), transcription factors, and other signaling molecules crucial for all six hallmarks of cancer.[5][7] This dependence makes cancer cells particularly vulnerable to Hsp90 inhibition, providing a compelling therapeutic window.

Mechanism of Inhibition by Dichloronicotinate Derivatives

Compounds synthesized from the dichloronicotinate core, such as (acylamino)aminonaphthyridinones, function as potent Hsp90 inhibitors.[1] They act by competitively binding to the ATP-binding pocket located in the N-terminal domain of Hsp90.[3][5] This action prevents the binding and subsequent hydrolysis of ATP, which is a critical step in the chaperone's catalytic cycle.[4][7] The inhibition of ATPase activity stalls the chaperone machinery, leaving client proteins in an unfolded or unstable state. These misfolded proteins are then recognized by the cell's quality control system and targeted for degradation via the ubiquitin-proteasome pathway.[6][7]

A Methodological Approach to Investigating Anticancer Activity

A systematic workflow is essential for evaluating the potential of novel compounds derived from dichloronicotinate. This process begins with chemical synthesis and progresses through a series of robust in vitro assays.

General Synthetic Workflow

The synthesis of the active (acylamino)aminonaphthyridinone core from ethyl 4,6-dichloronicotinate typically follows a multi-step pathway. A crucial early step involves the selective displacement of one chloro group, often via amination, followed by cyclization to form the naphthyridinone ring system. [1]

In Vitro Evaluation Workflow

Once synthesized, the compounds undergo a rigorous testing cascade to determine their biological activity and potency. This workflow validates the mechanism of action and quantifies the therapeutic potential.

Quantitative Assessment of Cytotoxicity

The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of a cell population. The table below presents representative IC₅₀ values for known Hsp90 inhibitors, illustrating the potency that can be achieved with compounds developed from related synthetic strategies.

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Ganetespib | H3122 | Lung Cancer | 3 | [9] |

| NVP-AUY922 | NCI-H460 | Lung Cancer | 7 | [9] |

| 17-AAG | SK-BR-3 | Breast Cancer | 9 | [8] |

| MPC-3100 | HCT-116 | Colon Cancer | 540 | [9] |

| IPI-504 | H1437 | Lung Adenocarcinoma | 3473 | [9] |

Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions (e.g., incubation time).

Detailed Experimental Protocols

Trustworthiness through Reproducibility: The following protocols are foundational for assessing Hsp90 inhibition. Adherence to these detailed steps is critical for generating reliable and reproducible data.

Protocol: Hsp90 ATPase Inhibition Assay (Malachite Green)

Causality: This assay directly measures the compound's ability to inhibit the core enzymatic function of Hsp90—its ATPase activity. The amount of inorganic phosphate (Pi) produced from ATP hydrolysis is quantified colorimetrically.

-

Materials: Recombinant Hsp90 protein, test inhibitor, ATP, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂), Malachite Green reagent.

-

Procedure:

-

Prepare serial dilutions of the dichloronicotinate-derived inhibitor in the assay buffer.

-

In a 96-well microplate, add the inhibitor dilutions. Include a "no inhibitor" control and a "no enzyme" background control.

-

Add recombinant Hsp90 protein to all wells except the background control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a final concentration of 1 mM ATP to all wells.

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction by adding the Malachite Green reagent, which will complex with the free phosphate generated.

-

After a 15-minute color development period, measure the absorbance at 620-650 nm using a microplate reader.

-

Self-Validation: Subtract the background absorbance from all readings. Calculate the percentage of inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value. [3]

-

Protocol: Western Blot for Client Protein Degradation

Causality: This is a crucial on-target validation assay. If the compound inhibits Hsp90, the levels of its client proteins should decrease, while the level of the inducible chaperone Hsp70 should increase as a cellular stress response.

-

Materials: Cancer cell line (e.g., HCT-116, SK-BR-3), test inhibitor, lysis buffer, primary antibodies (for Akt, Cdk4, HER2, Hsp70, and a loading control like β-Actin), HRP-conjugated secondary antibodies, ECL reagent.

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the inhibitor (e.g., 0.1x, 1x, and 10x the IC₅₀ value) for 24 hours. Include a vehicle control (e.g., DMSO).

-

Harvest the cells and lyse them on ice using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add ECL reagent and capture the chemiluminescent signal using an imaging system.

-

Self-Validation: Re-probe the membrane for a loading control (β-Actin) to ensure equal protein loading. A decrease in client proteins (Akt, etc.) and an increase in Hsp70 confirms the Hsp90 inhibitory mechanism. [8]

-

Protocol: Cell Viability (MTT) Assay

Causality: This assay measures the overall cytotoxic or cytostatic effect of the compound on a cancer cell line. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

-

Materials: Cancer cell line, complete culture medium, test inhibitor, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. A typical starting range is 1 nM to 10 µM. Include a vehicle control.

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Self-Validation: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression. [3][10]

-

Potential Alternative Target: 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)

While Hsp90 is a confirmed target for dichloronicotinate derivatives, the core chemical structure suggests a potential for interaction with another important class of enzymes.

Introduction to 2-OGDDs

The 2-oxoglutarate-dependent dioxygenases are a large family of non-heme iron (Fe(II))-containing enzymes that catalyze a wide range of oxidation reactions, including hydroxylations and demethylations. [11][12]They play critical roles in collagen biosynthesis, hypoxic sensing (e.g., HIF prolyl hydroxylases), and epigenetic regulation (e.g., histone and DNA demethylases). [12]The catalytic mechanism involves the coupling of substrate oxidation with the oxidative decarboxylation of the co-substrate 2-oxoglutarate (2OG) into succinate and CO₂. [11][13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. Inhibition of 2-oxoglutarate dependent oxygenases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. jianhaidulab.com [jianhaidulab.com]

The Chameleonic Core: A Technical Guide to the Applications of Dichloronicotinate Esters in Drug Discovery and Agrochemicals

Abstract

Dichloronicotinate esters, a class of halogenated pyridine derivatives, represent a versatile and powerful scaffold in modern synthetic chemistry. Their unique electronic properties and multiple reactive sites make them invaluable starting materials for the construction of complex molecular architectures with significant biological activity. This technical guide provides an in-depth exploration of the applications of dichloronicotinate esters, with a primary focus on their pivotal role in the development of targeted cancer therapeutics and next-generation herbicides. We will delve into the synthetic strategies, mechanisms of action, and key experimental protocols that underscore the broad utility of these compounds for researchers, medicinal chemists, and professionals in drug and agrochemical development.

Introduction: The Strategic Advantage of the Dichloronicotinate Scaffold

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The introduction of chlorine atoms onto this ring system, as seen in dichloronicotinate esters, dramatically influences its chemical reactivity and provides strategic handles for synthetic transformations. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring activates the molecule for nucleophilic aromatic substitution reactions, while also providing sites for cross-coupling reactions. This "tunable" reactivity allows for the regioselective introduction of various functional groups, making dichloronicotinate esters ideal precursors for building diverse molecular libraries.

This guide will focus on the applications of key isomers, particularly ethyl 4,6-dichloronicotinate, in two major fields:

-

Oncology: As a cornerstone in the synthesis of potent and selective Heat shock protein 90 (Hsp90) inhibitors for cancer therapy.

-

Agriculture: As a key intermediate in the production of auxin-mimic herbicides for broadleaf weed control.

We will explore the causality behind the synthetic choices, provide detailed experimental workflows, and elucidate the downstream biological consequences of the molecules derived from these versatile esters.

Pharmaceutical Applications: Engineering Novel Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a multitude of "client" proteins, many of which are oncoproteins that are essential for cancer cell proliferation, survival, and metastasis.[1] The inhibition of Hsp90 leads to the degradation of these client proteins, representing a multi-faceted approach to cancer treatment.[1] (Acylamino)aminonaphthyridinones, a class of novobiocin analogues, have emerged as promising Hsp90 inhibitors, and their synthesis is efficiently achieved using ethyl 4,6-dichloronicotinate as a key building block.[1][2]

Mechanism of Action: Disrupting the Hsp90 Chaperone Cycle

Hsp90 inhibitors derived from dichloronicotinate esters function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes required for client protein activation.[1] Consequently, the client proteins are targeted for ubiquitination and subsequent degradation by the proteasome. This leads to the simultaneous downregulation of multiple oncogenic signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.[2]

Caption: Mechanism of Hsp90 inhibition by (acylamino)aminonaphthyridinones.

Synthetic Strategy: A Convergent Approach to (Acylamino)aminonaphthyridinones

The synthesis of (acylamino)aminonaphthyridinone Hsp90 inhibitors from ethyl 4,6-dichloronicotinate is a multi-step process that leverages the differential reactivity of the two chlorine atoms.[2] The general workflow involves a regioselective amination, followed by cyclization with hydrazine to form the core naphthyridinone structure, and subsequent acylation.[2]

Caption: Synthetic workflow for (acylamino)aminonaphthyridinone Hsp90 inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the key intermediate, 7-amino-1,6-naphthyridin-5(6H)-one, from ethyl 4,6-dichloronicotinate.

Protocol 1: Synthesis of Ethyl 4-amino-6-chloronicotinate [2]

-

Reaction Setup: In a sealed vessel, dissolve ethyl 4,6-dichloronicotinate (10 g, 45.4 mmol) in 100 mL of dioxane.

-

Amination: Add 50 mL of 28% aqueous ammonia.

-

Reaction Conditions: Heat the mixture at 100°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to yield ethyl 4-amino-6-chloronicotinate.

Protocol 2: Synthesis of 7-Amino-1,6-naphthyridin-5(6H)-one [2]

-

Reaction Setup: Dissolve ethyl 4-amino-6-chloronicotinate (5 g, 24.7 mmol) in 50 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Cyclization: Add hydrazine hydrate (5 mL, 103 mmol) to the solution.

-

Reaction Conditions: Reflux the mixture for 8 hours.

-

Work-up: Cool the reaction to room temperature. The precipitated product should be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain 7-amino-1,6-naphthyridin-5(6H)-one.

-

Characterization: The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.[3]

Quantitative Analysis of Biological Activity

The efficacy of Hsp90 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for compounds directly synthesized from dichloronicotinate esters require dedicated experimental determination, the following table provides representative IC50 values for known Hsp90 inhibitors to illustrate the potency of this class of compounds.

| Hsp90 Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| 17-AAG | H3122 (Lung Adenocarcinoma) | 0.02 µM | [4] |

| IPI-504 | H3122 (Lung Adenocarcinoma) | 0.01 µM | [4] |

| STA-9090 | H3122 (Lung Adenocarcinoma) | <0.01 µM | [4] |

| AUY-922 | H3122 (Lung Adenocarcinoma) | <0.01 µM | [4] |

| Compound (R)-8n | MCF7 (Breast Cancer) | 0.23 µM | [5] |

| Compound (R)-8n | HCC1954 (Breast Cancer) | 0.11 µM | [5] |

Protocol 3: Cell Viability Assay (MTT Assay) [6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized Hsp90 inhibitor for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.

Agrochemical Applications: Designing Selective Auxin-Mimic Herbicides

In the agrochemical sector, dichloronicotinate esters are valuable precursors for the synthesis of pyridine-based herbicides.[1] Specifically, 2,6-dichloronicotinic acid, which can be derived from its corresponding ester, is a key intermediate in the production of auxin-mimic herbicides such as Clopyralid and Picloram.[1][7] These herbicides are highly effective in controlling broadleaf weeds in various crops.

Mechanism of Action: Overloading the Plant's Growth Regulation

Clopyralid and Picloram are synthetic auxins that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[8] They are absorbed by the leaves and roots and translocated throughout the plant.[2] At the molecular level, these herbicides bind to the TIR1/AFB family of F-box proteins, which are auxin receptors.[8] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the uncontrolled expression of auxin-responsive genes.[8] This results in epinastic growth, stem and leaf twisting, and ultimately, the death of the susceptible plant.

Caption: Mechanism of action of auxin-mimic herbicides.

Synthetic Strategy: From Dichloropyridine to Potent Herbicides

The synthesis of herbicides like Picloram often starts from a highly chlorinated pyridine precursor. While a direct, detailed protocol from a dichloronicotinate ester was not available in the searched literature, the general strategy involves the formation of the corresponding picolinic acid, followed by amination. The ester can be hydrolyzed to the carboxylic acid as a key step in this process.

Representative Experimental Protocol: Synthesis of 3,6-Dichloropicolinic Acid (a Clopyralid precursor)[7]

-

Reaction Setup: To a reaction flask, add 3,5,6-trichloro-4-hydrazinopicolinic acid (30 g, 0.11 mole) and 400 mL of water.

-

Base Addition: Add a solution of sodium hydroxide (4.5 g, 0.11 mole) in 25 mL of water.

-

Reaction Conditions: Heat the mixture to reflux. While refluxing, add another 4.5 g of sodium hydroxide in 25 mL of water dropwise over 50 minutes. Continue refluxing for an additional 45 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Add 100 mL of methylene chloride and acidify with 35 mL of concentrated hydrochloric acid.

-

Extraction: Separate the two phases and extract the aqueous layer twice with methylene chloride.

-

Purification: Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield 3,6-dichloropicolinic acid.

Conclusion and Future Perspectives

Dichloronicotinate esters have firmly established their importance as versatile and strategically valuable building blocks in both pharmaceutical and agrochemical research. Their utility in constructing complex, biologically active molecules is a testament to the power of halogenated heterocycles in modern synthetic chemistry. The successful application of these esters in the development of Hsp90 inhibitors for cancer therapy and auxin-mimic herbicides for agriculture highlights their broad impact.

Future research in this area is likely to focus on the development of novel dichloronicotinate ester derivatives with enhanced reactivity and selectivity. This will enable the synthesis of even more complex and potent therapeutic agents and agrochemicals. Furthermore, the exploration of these esters as precursors for other classes of biologically active molecules remains a fertile ground for discovery. As our understanding of disease pathways and weed biology deepens, the chameleonic nature of the dichloronicotinate core will undoubtedly continue to provide a robust platform for innovation.

References

- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.

- García-Cerrada, S., et al. (2001). 1,6- and 1,7-naphthyridines III. 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 39(8), 451-456.

- Pop, A., et al. (2023). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. Plants, 12(14), 2686.

-

Norris-Tull, D. (2024). Picolinic Acid Family of Herbicides - management of invasive plants in the western usa. Retrieved from [Link]

-

PubChem. (n.d.). Clopyralid. Retrieved from [Link]

-

Clemson University. (n.d.). Herbicide List. College of Agriculture, Forestry and Life Sciences. Retrieved from [Link]

-

Peterson, M. A. (n.d.). Auxin Type Plant Growth Regulators (Hormonal). Retrieved from [Link]

-

Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives. Retrieved from [Link]

- Valasani, K. R., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 894-899.

- Ciardiello, F., et al. (2014). A phase Ib trial of IPI-504 (retaspimycin hydrochloride) in combination with docetaxel in patients with advanced solid tumors.

- Biamonte, M. A., et al. (2010). Heat shock protein 90: inhibitors in clinical trials. Journal of Medicinal Chemistry, 53(1), 3-17.

- Neckers, L., & Workman, P. (2012). Hsp90 molecular chaperone inhibitors: are we there yet?. Clinical Cancer Research, 18(1), 64-76.

-

ResearchGate. (n.d.). IC50 values of different HSP90 and HSP70 inhibitors in the studied cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values of the Most Active Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures and anti-proliferative activity (IC50 = the mean ± SD μM, n = 3) against MCF-7 cells of the top 21 molecules identified from the virtual screening (positive control: 17-AAG, IC50 = 7.18 ± 0.13 μM). Retrieved from [Link]

- Castillo, J. J., et al. (2009). 17 AAG for HSP90 inhibition in cancer--from bench to bedside. Current Drug Metabolism, 10(6), 634-643.

- Kamal, A., et al. (2003). Hsp90 inhibitors as novel cancer chemotherapeutic agents. Trends in Molecular Medicine, 9(7), 283-290.

- Solit, D. B., & Chiosis, G. (2008). Development and application of Hsp90 inhibitors. Drug Discovery Today, 13(1-2), 38-43.

- Grossmann, K., et al. (2010). Auxin herbicide action: lifting the veil step by step. Trends in Plant Science, 15(11), 601-608.

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Alanwood. (n.d.). Classification of herbicides. Compendium of Pesticide Common Names. Retrieved from [Link]

- Garcia-Rendueles, M. E., et al. (2018). Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma. Cancers, 10(11), 438.

- Kim, J., et al. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3933-3937.

- Xiong, J., et al. (2009). Synthesis and antitumor activity of amino acid ester derivatives containing 5-fluorouracil. Molecules, 14(9), 3142-3152.

-

ResearchGate. (n.d.). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Retrieved from [Link]

- Maccallini, C., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(5), 933-947.

-

MDPI. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Compass: Navigating the Reactivity of 2,4-Dichloropyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern organic synthesis, certain molecular frameworks consistently emerge as cornerstones for innovation. 2,4-Dichloropyridine is one such entity, a deceptively simple heterocyclic compound that has proven to be a remarkably versatile building block.[1][2] Its utility spans the development of life-saving pharmaceuticals to the creation of advanced agrochemicals that safeguard our food supply.[1][3] The strategic placement of two chlorine atoms on the electron-deficient pyridine ring bestows upon it a unique reactivity profile, allowing for selective and sequential functionalization. This guide, intended for the discerning researcher and drug development professional, will delve into the core principles governing the reactivity of 2,4-dichloropyridine, offering a comprehensive understanding of its reaction mechanisms and providing practical, field-proven protocols for its application.

Electronic Architecture and the Driving Forces of Reactivity

The reactivity of 2,4-dichloropyridine is fundamentally dictated by the electronic interplay between the electronegative nitrogen atom and the two chlorine substituents. The nitrogen atom imparts a significant electron-deficient character to the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions. This inherent electronic landscape makes the ring highly susceptible to nucleophilic attack, a characteristic that is further amplified by the presence of the two electron-withdrawing chlorine atoms.

The chlorine atoms serve a dual purpose: they act as excellent leaving groups in nucleophilic substitution reactions and their positions on the ring create a fascinating dichotomy in reactivity, paving the way for regioselective functionalization.

Navigating Nucleophilic Aromatic Substitution (SNAr) Reactions

The hallmark of 2,4-dichloropyridine's reactivity lies in its propensity to undergo nucleophilic aromatic substitution (SNAr). This class of reactions proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the paramount factor governing the regioselectivity of the reaction.

The Inherent Preference for C4 Substitution

In classical SNAr reactions, nucleophilic attack predominantly occurs at the C4 position of the 2,4-dichloropyridine ring.[4] This preference is a direct consequence of the superior stabilization of the resulting Meisenheimer intermediate. When the nucleophile attacks the C4 position, the negative charge can be delocalized onto the electronegative pyridine nitrogen through resonance, a highly stabilizing contribution.[4] Conversely, attack at the C2 position results in a Meisenheimer intermediate where the negative charge cannot be directly delocalized onto the nitrogen, rendering it less stable.

Diagram: Mechanism of SNAr on 2,4-Dichloropyridine

Caption: SNAr mechanism illustrating the favored C4 attack.

The Influence of Substituents

The regioselectivity of SNAr reactions can be modulated by the presence of other substituents on the pyridine ring. Electron-donating groups can decrease the overall reactivity of the ring towards nucleophiles, while electron-withdrawing groups can enhance it. For instance, in 2,4-dichloropyrimidines, an analogous heterocyclic system, the presence of an electron-donating group at the C6 position can reverse the typical C4 selectivity and favor substitution at the C2 position.[5] This is attributed to alterations in the LUMO (Lowest Unoccupied Molecular Orbital) distribution of the molecule.[6]

A Spectrum of Nucleophiles: N, O, and S

2,4-Dichloropyridine reacts with a wide array of nucleophiles, providing access to a diverse range of substituted pyridine derivatives.

-

N-Nucleophiles: Amines, both aliphatic and aromatic, readily displace the C4-chloro substituent. These reactions are foundational in the synthesis of numerous biologically active compounds.

-

O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers, which are valuable intermediates in medicinal chemistry.

-

S-Nucleophiles: Thiols and thiophenols are also effective nucleophiles, leading to the formation of thioethers.

| Nucleophile Type | Example | Predominant Position of Attack | Typical Reaction Conditions |

| N-Nucleophile | Primary/Secondary Amine | C4 | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., n-BuOH, NMP), Heat |

| O-Nucleophile | Sodium Methoxide | C4 | Methanol, Heat |

| S-Nucleophile | Thiophenol | C4 | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

Harnessing Palladium Catalysis for Regiocontrol

While classical SNAr reactions exhibit a strong preference for the C4 position, modern palladium-catalyzed cross-coupling reactions have emerged as a powerful tool to invert this selectivity and achieve functionalization at the C2 position.

The Buchwald-Hartwig Amination: A Gateway to C2-Substituted Pyridines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[7] In the context of 2,4-dichloropyridine, this reaction provides a reliable method for the selective formation of a C-N bond at the C2 position.[8][9] The choice of ligand is critical for achieving high regioselectivity. Bulky, electron-rich phosphine ligands, such as Xantphos, have been shown to be particularly effective in promoting the oxidative addition of the palladium catalyst to the C2-Cl bond, thereby directing the amination to this position.[8]

Diagram: Regioselective Buchwald-Hartwig Amination

Caption: Key components for C2-selective Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is another indispensable tool for the functionalization of 2,4-dichloropyridine, enabling the formation of carbon-carbon bonds. The regioselectivity of this reaction can also be controlled by the choice of catalyst, ligands, and reaction conditions. This allows for the synthesis of a wide variety of aryl- and heteroaryl-substituted pyridines, which are prevalent motifs in medicinal chemistry.

Synthetic Applications: From Bench to Bedside and Field

The unique reactivity of 2,4-dichloropyridine has cemented its status as a key intermediate in the synthesis of a multitude of high-value molecules.

In the Realm of Medicinal Chemistry

2,4-Dichloropyridine derivatives are particularly prominent in the development of kinase inhibitors, a major class of anticancer drugs.[10] The pyridine core often serves as a scaffold to which various substituents are appended to achieve potent and selective inhibition of specific kinases. The ability to sequentially and regioselectively functionalize the C2 and C4 positions is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, these derivatives have found applications in the synthesis of antiviral and other therapeutic agents.[11][12]

Advancing Agrochemicals

In the agrochemical industry, 2,4-dichloropyridine is a vital precursor for the synthesis of herbicides and fungicides.[3][13] The resulting products play a critical role in modern agriculture by controlling weeds and preventing crop diseases, thereby ensuring global food security.

Field-Proven Experimental Protocols

Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyridine (Classical SNAr)

Objective: To synthesize 4-amino-2-chloropyridine derivatives via nucleophilic aromatic substitution.

Materials:

-

2,4-Dichloropyridine

-

Amine (e.g., aniline or a secondary amine)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH) or N-Methyl-2-pyrrolidone (NMP)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 2,4-dichloropyridine (1.0 eq), the desired amine (1.1 eq), and a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

-

Add the solvent (n-BuOH or NMP) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to the appropriate temperature (typically 80-150 °C), with stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using K₂CO₃, filter off the solid. If using DIPEA, the solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Regioselective C2-Amination of 2,4-Dichloropyridine (Buchwald-Hartwig Amination)

Objective: To synthesize 2-amino-4-chloropyridine derivatives via palladium-catalyzed cross-coupling.

Materials:

-

2,4-Dichloropyridine

-

Amine (e.g., aniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Inert gas (argon or nitrogen) supply

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and Cs₂CO₃ (1.5 eq).

-

Add anhydrous dioxane to the flask, followed by 2,4-dichloropyridine (1.0 eq) and the amine (1.2 eq).

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.[8]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 2-amino-4-chloropyridine derivative.

Conclusion

2,4-Dichloropyridine is far more than a simple halogenated heterocycle; it is a powerful and versatile tool in the hands of the synthetic chemist. A thorough understanding of its electronic properties and the factors that govern its reactivity is paramount to unlocking its full potential. By mastering the principles of nucleophilic aromatic substitution and leveraging the power of modern cross-coupling catalysis, researchers can navigate the synthetic landscape of 2,4-dichloropyridine with precision and confidence. This, in turn, will continue to fuel the discovery and development of novel molecules that address critical needs in medicine and agriculture.

References

- 2,4-Dichloropyridine: A Key Intermediate for Agrochemical and Pharmaceutical Synthesis. (URL: )

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: )

-

Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (URL: [Link])

- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom

-

FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (URL: [Link])

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (URL: [Link])

-

(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (URL: [Link])

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (URL: [Link])

- Exploring 2,4-Dichloropyridine: Properties and Applic

- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (URL: )

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (URL: [Link])

-

Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. (URL: [Link])

- Synthesis and Applications of 2,4-Dichloropyridine in Organic Chemistry Research. (URL: )

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (URL: [Link])

- Technical Support Center: Buchwald-Hartwig Amin

- Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. (URL: )

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (URL: [Link])

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (URL: [Link])

-

Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. (URL: [Link])

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (URL: )

-

Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. (URL: [Link])

-

Buchwald–Hartwig amination. (URL: [Link])

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. (URL: [Link])

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (URL: )

-

2,4-Dichloropyrimidine. (URL: [Link])

-

Multi-Step Synthesis in the Development of Antiviral Agents. (URL: [Link])

-

Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (URL: [Link])

-

Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. (URL: [Link])

-

What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. Synthesis and Applications of 2,4-Dichloropyridine in Organic Chemistry Research [weimiaobio.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]

- 10. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. purdue.edu [purdue.edu]

- 13. benchchem.com [benchchem.com]

Starting materials for Methyl 2,4-dichloronicotinate synthesis

An In-Depth Technical Guide to the Starting Materials and Synthetic Routes for Methyl 2,4-dichloronicotinate

Introduction

This compound (CAS No: 442903-28-8) is a key heterocyclic building block in modern organic synthesis.[1] Its pyridine core, functionalized with reactive chlorine atoms at the 2- and 4-positions and a methyl ester at the 3-position, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. This guide provides an in-depth analysis of the primary synthetic strategies and starting materials for obtaining this compound, designed for researchers and professionals in the fields of chemical synthesis and drug development. We will explore the causality behind synthetic choices, from the most direct esterification route to more fundamental approaches starting from basic pyridine precursors.

Section 1: The Direct Approach: Esterification of 2,4-Dichloronicotinic Acid

The most straightforward and often preferred industrial route to this compound is the direct esterification of its corresponding carboxylic acid. This approach is predicated on the availability of the key starting material, 2,4-Dichloronicotinic acid.

Starting Material Profile: 2,4-Dichloronicotinic Acid

-

Chemical Name: 2,4-Dichloronicotinic acid

-

CAS Number: 262423-77-8[2]

-

Molecular Formula: C₆H₃Cl₂NO₂[2]

-

Molecular Weight: 192.00 g/mol [2]

This starting material is a stable, solid compound that serves as the immediate precursor to the target ester. Its commercial availability is a critical factor for researchers considering this synthetic route.

The Esterification Reaction: Mechanistic Insights

The conversion of the carboxylic acid to its methyl ester is a classic esterification reaction. While standard Fischer esterification (using methanol and a strong acid catalyst like sulfuric acid) is viable, industrial preparations often favor more robust methods that drive the reaction to completion with high efficiency.

The use of thionyl chloride (SOCl₂) or oxalyl chloride is a common and highly effective strategy. The causality for this choice is twofold:

-

Activation of the Carboxyl Group: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.

-

Irreversible Reaction: The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

The subsequent addition of methanol to the acyl chloride intermediate results in a rapid and high-yielding nucleophilic acyl substitution to form the desired methyl ester.

Experimental Protocol: Synthesis from 2,4-Dichloronicotinic Acid

This protocol is adapted from standard procedures for the esterification of analogous chloronicotinic acids.[3][4]

Step 1: Acyl Chloride Formation

-

To a stirred suspension of 2,4-Dichloronicotinic acid (1.0 eq) in a suitable inert solvent (e.g., dichloromethane, DCM) at 0 °C, add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 eq).

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

Step 2: Esterification

-

Cool the reaction mixture back to 0 °C.

-

Slowly add anhydrous methanol (5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

-

The reaction mixture is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Visualization: Direct Esterification Pathway

Caption: Direct esterification of 2,4-dichloronicotinic acid.

Section 2: Synthesis from Dihydroxy Precursors

An alternative and more fundamental approach involves the synthesis from a dihydroxy analog. The rationale for this strategy is that hydroxypyridines can be more readily available or synthetically accessible than their chlorinated counterparts. The hydroxyl groups can then be efficiently converted to chloro groups.

Key Starting Material: 2,4-Dihydroxynicotinic Acid or its Esters

The synthesis would commence with 2,4-dihydroxynicotinic acid or its corresponding ester. These compounds, which exist in tautomeric equilibrium with their pyridone forms, serve as the foundational scaffold upon which the chloro functionalities are installed.

The Chlorination Step: From Diol to Dichloride